3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile
Overview
Description
3-(1’-Methyl-5-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazol]-1-yl)propanenitrile is a complex organic compound featuring a bipyrazole core with a trifluoromethyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1’-Methyl-5-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazol]-1-yl)propanenitrile typically involves the following steps:
Formation of the Bipyrazole Core: The initial step involves the formation of the bipyrazole core. This can be achieved through the reaction of 1-methyl-5-(trifluoromethyl)pyrazole with appropriate reagents under controlled conditions.
Functionalization: The bipyrazole core is then functionalized to introduce the nitrile group. This step often involves the use of reagents such as cyanogen bromide or other nitrile sources.
Final Assembly: The final step involves the coupling of the functionalized bipyrazole with a propanenitrile moiety under suitable reaction conditions, such as the use of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and batch processing are commonly employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(1’-Methyl-5-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazol]-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1’-Methyl-5-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazol]-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(1’-Methyl-5-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazol]-1-yl)propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group but lacks the bipyrazole core and nitrile group.
3-Hydroxy-1-methyl-5-(trifluoromethyl)pyrazole: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
3-(1’-Methyl-5-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazol]-1-yl)propanenitrile is unique due to its combination of a bipyrazole core, trifluoromethyl group, and nitrile functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile is a member of the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 215.15 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown bactericidal effects against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. In vitro assays demonstrated that certain pyrazole derivatives achieved minimum inhibitory concentrations (MICs) below 0.5 µM against multidrug-resistant strains .
Compound | MIC (µM) | Activity |
---|---|---|
Pyrazole Derivative 1 | <0.5 | Bactericidal against Mtb |
3-(1'-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile | TBD | TBD |
Antitumor Activity
The antitumor potential of pyrazole derivatives has been explored in various cancer cell lines. For example, compounds with similar structures have been evaluated for their cytotoxic effects on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. Preliminary results suggest that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MCF-7 | TBD | Moderate sensitivity |
HepG2 | TBD | High sensitivity |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Studies have highlighted the significance of substituents at various positions on the pyrazole ring. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl has been associated with enhanced potency against microbial targets .
Case Studies
One notable study involved synthesizing a series of pyrazole derivatives to evaluate their antimicrobial activity against Mtb. The research identified key pharmacophoric features that contributed to increased potency, including specific substitutions on the pyrazole ring and the presence of nitrile groups .
Another investigation focused on evaluating the cytotoxic effects of a related compound on various cancer cell lines using the MTT assay. The results indicated that while some compounds exhibited potent antitumor activity, they maintained a favorable cytotoxicity profile .
Properties
IUPAC Name |
3-[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)19(17-9)4-2-3-15/h5-7H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQPZQPWTUGHFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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